
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Antimicrobial Activities of Triazole Derivatives: A study involving the synthesis of novel 1,2,4-triazole derivatives, including compounds with structural features similar to the query compound, demonstrated antimicrobial properties against various microorganisms. The research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Scaffold for Functionalized Isoxazoles
- Functionalized 3-Pyridin-3-ylisoxazoles: The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been reported as a convenient scaffold for further functionalization into diverse 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This work showcases the versatility of isoxazole and triazole derivatives in creating highly functionalized molecules for various applications (Ruano, Fajardo, & Martín, 2005).
Molecular Structure and Bonding Analysis
- Structural Analysis of Triazole Derivatives: The crystal structure of certain triazole derivatives, including α-ketoester functionalities and phenyl substituents, was analyzed to understand the tetrel bonding interactions. These studies provide insights into the molecular interactions that can influence the physical and chemical properties of triazole-containing compounds (Ahmed et al., 2020).
Synthetic Methodologies
- Synthetic Approaches to Triazole Derivatives: Research has explored various synthetic routes to create triazole derivatives with potential as angiotensin II antagonists. These studies highlight the synthetic flexibility and potential pharmacological applications of triazole compounds, which could extend to the compound (Ashton et al., 1993).
Eigenschaften
IUPAC Name |
[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-15(2)32-21-12-8-19(9-13-21)24-26-22(18(5)33-24)14-31-25(30)23-17(4)29(28-27-23)20-10-6-16(3)7-11-20/h6-13,15H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBGMDKFFBPUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

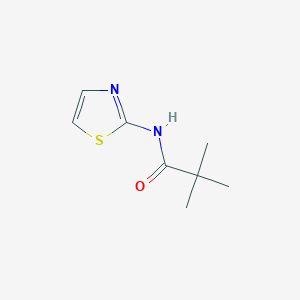
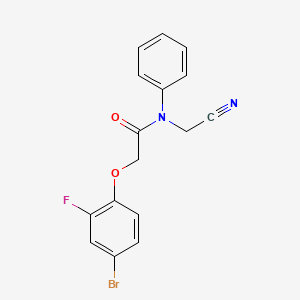
![1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2765980.png)
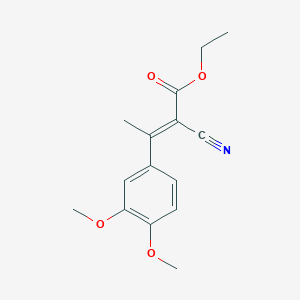
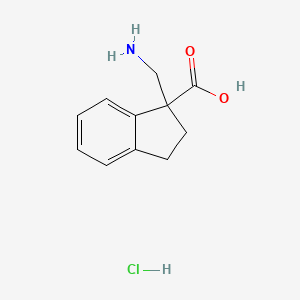
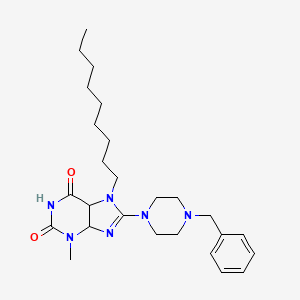

![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2765988.png)

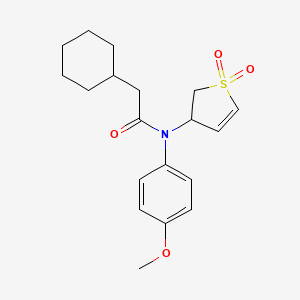

![Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2765993.png)

